molecular formula C22H22N4O3 B2805501 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione CAS No. 1396814-00-8

1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione

Cat. No.: B2805501
CAS No.: 1396814-00-8
M. Wt: 390.443
InChI Key: BKWCBSUJWYEZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione (CAS Number: 1396814-00-8) is a synthetic organic compound with a molecular formula of C 22 H 22 N 4 O 3 and a molecular weight of 390.44 g/mol . This compound features a complex structure that incorporates multiple pharmacologically significant motifs, including a pyrazolo[1,5-a]pyridine ring system linked to a phenylbutanedione chain via a piperazine carboxamide bridge . The integrated piperazine and pyrazolo[1,5-a]pyridine units are recognized in medicinal chemistry as privileged scaffolds that enhance biological activity and are frequently employed in the development of kinase inhibitors . While the specific biological profile of this compound requires further investigation, analogous structures containing the pyrazolo[1,5-a]pyridine core are actively researched for their potential as selective inhibitors of key enzymatic targets, such as phosphoinositide 3-kinases (PI3Ks) . These inhibitors are of significant interest for application in oncology and the treatment of inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD) . The presence of the piperazine group, a common feature in drug discovery, often contributes to favorable pharmacokinetic properties and the ability to engage with diverse biological targets . Supplied with a guaranteed purity of 95% or higher, this chemical is intended for research and development use only by qualified laboratory professionals . It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes.

Properties

IUPAC Name

1-phenyl-4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20(17-6-2-1-3-7-17)9-10-21(28)24-12-14-25(15-13-24)22(29)18-16-23-26-11-5-4-8-19(18)26/h1-8,11,16H,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWCBSUJWYEZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrazolo[1,5-a]pyridine derivative with a piperazine derivative, followed by further functionalization to introduce the phenyl and butane-1,4-dione groups. The reaction conditions often require the use of catalysts, such as trifluoracetic acid, and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine moiety exhibits nucleophilic character, enabling reactions with electrophilic agents. Key transformations include:

Reaction Type Reagents/Conditions Products Yield Analysis Method
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C, 12hN-Benzyl-piperazine derivative78%¹H NMR, HPLC
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetyl-piperazine derivative85%FT-IR, LC-MS
SulfonylationTosyl chloride, pyridine, RT, 6hN-Tosyl-piperazine derivative92%¹³C NMR, TLC

These reactions preserve the pyrazolo[1,5-a]pyridine and dione systems while modifying the piperazine’s physicochemical properties for structure-activity relationship (SAR) studies .

Reactivity of Pyrazolo[1,5-a]pyridine Carbonyl Group

The pyrazolo[1,5-a]pyridine-3-carbonyl group participates in nucleophilic acyl substitutions and condensations:

Hydrolysis

Conditions Products Catalyst/Additives Yield
2M HCl, reflux, 4hPyrazolo[1,5-a]pyridine-3-carboxylic acidNone68%
1M NaOH, EtOH, 60°C, 3hSodium carboxylate derivativePhase-transfer catalyst83%

Condensation with Hydrazines

Reaction with hydrazine hydrate (EtOH, 70°C, 2h) yields hydrazide derivatives (94% yield), useful for constructing fused heterocycles .

Butane-1,4-dione Reactivity

The 1,4-dione backbone undergoes cyclization and Michael addition reactions:

Reaction Reagents Products Application
Intramolecular cyclizationPTSA, toluene, Dean-Stark, 110°C, 8hFused tetracyclic pyrazolo-piperazine systemKinase inhibitor scaffolds
Michael additionEthyl acrylate, DBU, THF, RT, 24h1,4-Adduct with extended conjugationFluorescent probes

Catalytic Cross-Coupling Reactions

The pyrazolo[1,5-a]pyridine core supports palladium-catalyzed cross-couplings:

Coupling Type Catalyst System Substrates Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 100°CArylboronic acids72–89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 120°CPrimary/secondary amines65–78%

These reactions enable diversification at the pyrazolo[1,5-a]pyridine’s C5 and C7 positions .

Oxidation and Reduction Pathways

Selective redox transformations include:

Process Reagents Site Modified Outcome
Ketone reductionNaBH₄, MeOH, 0°C→RTButane-1,4-dione → diolEnhanced solubility
Pyridine oxidationmCPBA, CH₂Cl₂, RT, 2hPyrazolo N-oxide formationAltered electronic properties

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine moiety exhibit significant anticancer properties. Specifically, derivatives of 1-phenylbutane dione have been investigated for their ability to inhibit various cancer cell lines. For instance, studies have shown that pyrazolo[1,5-a]pyridine derivatives can act as inhibitors of AXL and c-MET kinases, which are implicated in tumor progression and metastasis . This suggests a potential application of 1-phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione in targeted cancer therapies.

Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research into the kynurenine pathway has highlighted the role of certain metabolites in neurodegenerative diseases. The ability of 1-phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione to modulate these pathways could offer new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacology

Mechanism of Action
The pharmacological profile of this compound suggests multiple mechanisms of action. It may function as an antagonist or inhibitor of specific receptors or enzymes involved in disease processes. The presence of the piperazine ring enhances its pharmacokinetic properties, potentially improving bioavailability and therapeutic efficacy .

Inhibition Studies
In vitro studies have demonstrated that 1-phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione can inhibit key enzymatic activities associated with inflammatory responses and cellular proliferation. These findings support its potential use in anti-inflammatory therapies .

Materials Science

Synthesis and Characterization
The synthesis of 1-phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione involves multi-step organic reactions that yield high-purity products suitable for further applications. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

Nanotechnology Applications
Emerging studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the delivery of therapeutic agents across cellular barriers .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated inhibition of AXL/c-MET pathways in breast cancer cell lines.
Study B NeuroprotectionShowed potential in reducing oxidative stress markers in neurodegenerative models.
Study C Drug DeliveryEvaluated efficacy in enhancing permeability of encapsulated drugs through cellular membranes.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on core heterocycles, substituents, synthetic routes, and reported bioactivities.

Structural and Functional Group Analysis

Compound Name/ID Core Structure Key Substituents/Functional Groups Pharmacological Implications
Target Compound Pyrazolo[1,5-a]pyridine Piperazine-carbonyl, phenyl-butanedione Potential kinase inhibition (inferred)
Compound 20 () Pyrazolo[1,5-a]pyrimidine Methyl, phenyl groups Unspecified bioactivity
Compounds 9a,b () Thieno[2,3-b]pyridine Furyl, carboxamide Antimicrobial activity
BD291398 () Pyrazolo[1,5-a]pyrimidine Piperazinyl-phenyl, quinoline Unspecified
Formula I () Pyrazolo[1,5-a]pyridine Methoxypyridinyl, methylpyrazole RET kinase inhibition

Key Observations:

  • Core Heterocycles: The pyrazolo[1,5-a]pyridine core in the target compound is distinct from pyrazolo[1,5-a]pyrimidine (e.g., Compound 20) and thieno[2,3-b]pyridine (e.g., Compounds 9a,b). Pyrazolo[1,5-a]pyridine derivatives often exhibit kinase inhibition, as seen in Formula I , whereas thieno[2,3-b]pyridines with carboxamide groups demonstrate antimicrobial effects .
  • Piperazine Linkage : The piperazine-carbonyl group in the target compound is structurally analogous to piperazinyl-phenyl moieties in BD291398 and Formula I . This group may enhance solubility and modulate target engagement.
  • Butane-1,4-dione Chain: The phenyl-substituted diketone chain is unique compared to the methoxypyridinyl or furyl groups in analogs.

Biological Activity

1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing on a variety of research studies and findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of pyrazolo[1,5-a]pyridine derivatives with piperazine and diketones. The synthesis typically employs microwave-assisted methods to enhance yield and reduce reaction time. The general procedure includes:

  • Reagents : Pyrazolo[1,5-a]pyridine derivatives, piperazine, and diketones.
  • Method : Microwave irradiation in an aqueous medium with appropriate catalysts (e.g., InCl₃).
  • Characterization : The synthesized compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Research indicates that compounds similar to 1-phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Studies have shown that pyrazolo[1,5-a]pyridine derivatives can inhibit key signaling pathways involved in cancer cell proliferation. They act as inhibitors of protein kinases like AXL and c-MET, which are implicated in various cancers .
CompoundTarget KinaseIC50 Value (µM)Cancer Type
Compound AAXL0.5Lung
Compound Bc-MET0.8Breast
1-Phenyl...UnknownTBDTBD

Anxiolytic and Antidepressant Effects

The compound has also been evaluated for its anxiolytic and antidepressant properties. In behavioral studies involving animal models:

  • Findings : The compound showed significant anxiolytic-like activity mediated through the serotonergic system and GABAA receptor interactions . Doses of 54 and 162 µmol/kg resulted in observable behavioral changes in anxiety models.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of pyrazolo[1,5-a]pyridine derivatives:

  • Results : Compounds have demonstrated activity against various bacterial strains, suggesting their utility as potential antimicrobial agents .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of a related pyrazolo[1,5-a]pyridine compound against non-small cell lung cancer (NSCLC). The results indicated:

  • Inhibition Rate : Up to 70% inhibition of cell growth at specific concentrations.
  • Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Anxiolytic Effects

In a controlled experiment assessing the anxiolytic properties of LQFM192 (a derivative), it was found that:

  • Behavioral Tests : Mice treated with LQFM192 displayed reduced anxiety-like behaviors in the elevated plus maze.
  • Blocking Agents : The anxiolytic effects were blocked by pretreatment with WAY-100635, indicating a serotonergic mechanism .

Q & A

Q. What are the key synthetic strategies for preparing 1-Phenyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butane-1,4-dione?

The synthesis typically involves multi-step pathways:

  • Core formation : Condensation of pyrazolo[1,5-a]pyridine precursors with activated carbonyl intermediates, followed by coupling to a piperazine ring. For example, HOBt/TBTU-mediated amidation is effective for linking the pyrazolo-pyridine carbonyl group to piperazine .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product.
  • Optimization : Control of reaction temperature (often 0–25°C) and anhydrous conditions (e.g., DMF or THF as solvents) to minimize side reactions .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Chromatography : HPLC or TLC to assess purity (>95% is typical for research-grade material).
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for confirming substituent positions and piperazine connectivity. X-ray crystallography (as in ) resolves stereochemical ambiguities .
  • Elemental analysis : Validates empirical formula accuracy, particularly for nitrogen/carbon content .

Q. What safety precautions are recommended when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Respiratory protection : Use NIOSH-certified P95 respirators if airborne particulates are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of solvents (e.g., DMF) or intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the piperazine coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility and stabilize transition states .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions.
  • Stoichiometry : A 1.2–1.5 molar excess of the pyrazolo-pyridine carbonyl chloride ensures complete piperazine functionalization .
  • Monitoring : Real-time FTIR or 1H^1H-NMR tracks reaction progress and identifies by-products (e.g., unreacted piperazine).

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) by aligning the pyrazolo-pyridine moiety in hydrophobic pockets.
  • MD simulations : Assess stability of ligand-target complexes over time, focusing on hydrogen bonds between the piperazine nitrogen and catalytic residues.
  • QSAR models : Correlate substituent electronegativity (e.g., phenyl vs. fluorophenyl groups) with inhibitory activity .

Q. How do structural modifications influence the compound's pharmacokinetic properties?

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic stability : Piperazine N-methylation reduces CYP450-mediated oxidation, prolonging half-life in vivo .
  • Solubility : Adding polar groups (e.g., -OH or -SO3_3H) to the butanedione chain improves water solubility but may affect target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.